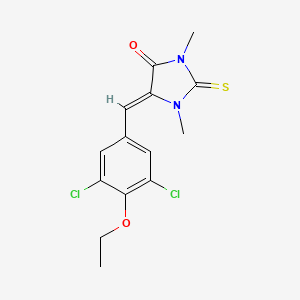![molecular formula C16H17ClN2O3S2 B5770438 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methylbenzoyl)piperazine](/img/structure/B5770438.png)
1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methylbenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methylbenzoyl)piperazine, also known as CTMP, is a synthetic compound that has been widely studied for its potential applications in scientific research. CTMP is a piperazine derivative that was first synthesized in 2003 and has since been used in various studies to investigate its mechanism of action and potential therapeutic benefits.
Wirkmechanismus
1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methylbenzoyl)piperazine is believed to exert its effects by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can have various effects on the brain and body.
Biochemical and Physiological Effects
Studies have shown that this compound can have various biochemical and physiological effects on the body. These include increased locomotor activity, improved cognitive function, and decreased anxiety and depression-like behaviors.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methylbenzoyl)piperazine has several advantages for use in lab experiments. It is a highly selective compound that can target specific neurotransmitter systems in the brain. Additionally, it has a long half-life, which allows for prolonged effects. However, there are also limitations to its use, such as potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the study of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methylbenzoyl)piperazine. One potential area of research is the development of this compound-based therapies for conditions such as Parkinson's disease and drug addiction. Additionally, further studies are needed to investigate the long-term effects and potential toxicity of this compound. Finally, the development of new and improved synthesis methods for this compound may also be an area of future research.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely studied for its potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits make it a promising compound for further investigation. However, further studies are needed to fully understand its effects and potential applications.
Synthesemethoden
The synthesis of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methylbenzoyl)piperazine involves the reaction of 5-chloro-2-thiophenesulfonyl chloride with 2-methylbenzoic acid, followed by the addition of piperazine. The resulting compound is then purified using various methods, such as column chromatography, to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methylbenzoyl)piperazine has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry. This compound has been shown to have potential therapeutic benefits for conditions such as Parkinson's disease, Alzheimer's disease, and drug addiction.
Eigenschaften
IUPAC Name |
[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2/c1-12-4-2-3-5-13(12)16(20)18-8-10-19(11-9-18)24(21,22)15-7-6-14(17)23-15/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADUEKOLCPWRGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2,4-dimethoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5770355.png)
![3-chloro-4-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5770359.png)
![1-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5770366.png)



![3,5-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5770406.png)
![N-(2-methoxy-5-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5770411.png)
![6-methyl-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5770418.png)
![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B5770423.png)
![4-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5770430.png)
![N-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B5770447.png)
![4-[({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5770452.png)
![methyl {4-[(diethylamino)sulfonyl]phenoxy}acetate](/img/structure/B5770459.png)